molecular formula C7H8FNO B2803653 (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol CAS No. 1016227-97-6

(1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol

Cat. No. B2803653
CAS RN: 1016227-97-6
M. Wt: 141.145
InChI Key: JBQSVZVXLQDZRX-YFKPBYRVSA-N
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Description

(1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 5-fluoro-2-pyridinylethanol and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Molecular Applications

  • Almendros et al. (2018) discuss a method for synthesizing heterocycles using 2-(2-fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl] ethan-1-ide. This method facilitates the late-stage structural modification of pharmaceuticals, suggesting potential applications in drug development (Almendros et al., 2018).
  • Mohanty et al. (2014) developed an improved process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol, a key intermediate in pioglitazone hydrochloride synthesis, demonstrating the chemical's relevance in pharmaceutical manufacturing (Mohanty et al., 2014).
  • Sun et al. (2006) analyzed a nucleoside analogue involving a fluoropyridine compound, which could have implications in the study of nucleic acids and potential therapeutic applications (Sun et al., 2006).

Fluorescence and Detection Applications

  • Zhu et al. (2014) developed a long-wavelength fluorophore based on a similar pyridine derivative. This demonstrates the use of such compounds in developing probes for detecting metal ions, highlighting its potential in environmental and biological applications (Zhu et al., 2014).
  • Kong et al. (2013) synthesized a fluorescent bipyridine derivative with applications in detecting trace Zn2+ ions in water, underscoring the utility of fluoropyridine compounds in environmental monitoring (Kong et al., 2013).

Pharmaceutical Synthesis and Analysis

  • Butters et al. (2001) described the synthesis of voriconazole, an antifungal agent, where a fluoropyridine derivative plays a crucial role, highlighting its significance in the creation of life-saving medicines (Butters et al., 2001).
  • Semproli et al. (2020) used an immobilized enzyme for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate in the production of a kinase inhibitor, which shows the role of fluoropyridine derivatives in complex biochemical syntheses (Semproli et al., 2020).

properties

IUPAC Name

(1S)-1-(5-fluoropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQSVZVXLQDZRX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016227-97-6
Record name (1S)-1-(5-fluoropyridin-2-yl)ethan-1-ol
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